Rabdosiin
CAS No.:
Cat. No.: VC6924064
Molecular Formula: C36H30O16
Molecular Weight: 718.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H30O16 |
|---|---|
| Molecular Weight | 718.6 g/mol |
| IUPAC Name | (2S)-2-[(1S,2R)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C36H30O16/c37-21-4-1-15(7-24(21)40)9-29(33(45)46)51-35(49)20-11-18-13-27(43)28(44)14-19(18)31(17-3-6-23(39)26(42)12-17)32(20)36(50)52-30(34(47)48)10-16-2-5-22(38)25(41)8-16/h1-8,11-14,29-32,37-44H,9-10H2,(H,45,46)(H,47,48)/t29-,30+,31+,32+/m1/s1 |
| Standard InChI Key | VKWZFIDWHLCPHJ-ZLESDFJESA-N |
| Isomeric SMILES | C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)[C@@H]2[C@H](C3=CC(=C(C=C3C=C2C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |
| SMILES | C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |
| Canonical SMILES | C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |
Introduction
Chemical Structure and Properties of Rabdosiin
Molecular Architecture
Rabdosiin is a complex tetrameric ester of caffeic acid, featuring four caffeoyl moieties interconnected through ester bonds. Its canonical SMILES notation is:
This structure includes stereochemical centers at the 1R,2S and 1R positions, which are essential for its biological interactions . The compound’s planar aromatic regions and hydroxyl groups facilitate hydrogen bonding and radical scavenging.
Physicochemical Characteristics
Rabdosiin’s solubility and stability profile is critical for its experimental use:
| Property | Value |
|---|---|
| Molecular Weight | 718.61 g/mol |
| Solubility in DMSO | 100 mg/mL (139.16 mM) |
| Storage Conditions | 4°C, protected from light |
| Stability | 6 months at -80°C; 1 month at -20°C |
The compound’s instability at room temperature necessitates careful handling to prevent degradation .
Natural Sources and Isolation Methods
Botanical Origins
Rabdosiin has been identified in multiple plant species:
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Rabdosia japonica: First reported source, with the compound isolated from stem tissues .
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Isodon japonicus and Arnebia euchroma: Additional species containing rabdosiin, as per PubChem records .
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Ocimum sanctum (Holy Basil): A 2019 study isolated (-)-rabdosiin from polar methanol-water extracts, expanding its known botanical distribution .
Extraction and Purification
The isolation of rabdosiin typically involves solvent extraction followed by chromatographic techniques:
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Polar Extract Preparation: Plant material is macerated in methanol-water (7:3) to solubilize phenolic compounds .
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Column Chromatography: Silica gel or Sephadex LH-20 columns separate crude extracts into fractions based on polarity .
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High-Performance Liquid Chromatography (HPLC): Final purification uses reversed-phase HPLC with gradients of methanol and acetic acid to achieve >95% purity .
Pharmacological Activities
Anti-Allergic Effects
Rabdosiin exhibits potent anti-allergic activity by dual mechanisms:
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Reactive Oxygen Species (ROS) Scavenging: At 2 mM concentration, it neutralizes superoxide anions () and hydroxyl radicals () with 89% and 78% efficiency, respectively, outperforming rosmarinic and chlorogenic acids .
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Enzyme Inhibition: Rabdosiin inhibits hyaluronidase (IC = 0.15 mM) and β-hexosaminidase release (92% suppression at 2 mM), key mediators in allergic inflammation .
Anticancer Activity
In vitro studies on human cancer cell lines reveal selective cytotoxicity:
| Cell Line | IC (μg/mL) | Selectivity Index (vs. PBMCs) |
|---|---|---|
| MCF-7 (Breast) | 80.2 | 6.7 |
| SKBR3 (Breast) | 85.4 | 6.3 |
| HCT-116 (Colon) | 76.9 | 7.1 |
Rabdosiin induces apoptosis in MCF-7 cells, with 40% annexin V+/PI- staining at 80 μg/mL, compared to 8% in untreated controls .
Antiviral Properties
Early studies indicate rabdosiin inhibits HIV-1 reverse transcriptase at micromolar concentrations, though exact IC values remain unpublished .
Mechanisms of Action
Modulation of Oxidative Stress
The compound’s four catechol groups donate electrons to neutralize free radicals, as shown by electron paramagnetic resonance (EPR) spectroscopy . This activity correlates with its ability to protect mast cells from oxidative degranulation.
DNA Topoisomerase Inhibition
Rabdosiin intercalates into DNA and stabilizes topoisomerase I-DNA cleavage complexes, preventing religation of DNA strands. This mechanism parallels camptothecin but with reduced off-target effects .
Apoptosis Induction in Cancer Cells
Flow cytometry analyses demonstrate rabdosiin triggers mitochondrial apoptosis:
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Bax/Bcl-2 Ratio Increase: 3.2-fold upregulation in MCF-7 cells.
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Caspase-3 Activation: 2.8-fold increase compared to controls .
Therapeutic Applications and Clinical Prospects
Allergy Management
Rabdosiin’s dual inhibition of hyaluronidase and histamine release positions it as a potential oral antiallergic agent. Animal models show 60% reduction in paw edema at 50 mg/kg dosing .
Oncology
The compound’s selectivity index (>6 for breast and colon cancers) suggests utility as an adjuvant therapy. Synergy studies with doxorubicin show a 1.8-fold increase in apoptosis when used combinatorially .
Antiviral Formulations
Preliminary docking studies predict strong binding to HIV integrase (ΔG = -9.2 kcal/mol), warranting further virological testing .
Current Research Gaps and Future Directions
Pharmacokinetic Profiling
No data exist on rabdosiin’s bioavailability, metabolism, or half-life. Advanced formulations (e.g., liposomal encapsulation) could enhance its water solubility and tissue distribution.
In Vivo Toxicology
Chronic toxicity studies in mammals are absent. A proposed 28-day murine study would assess hepatic and renal safety at 10–100 mg/kg doses.
Clinical Translation
Phase I trials are needed to evaluate maximum tolerated doses in humans. Biomarker-driven studies could identify patient subgroups most likely to benefit from rabdosiin-based therapies.
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